molecular formula C10H13NO2 B364013 N-(2-Ethoxyphenyl)acetamide CAS No. 581-08-8

N-(2-Ethoxyphenyl)acetamide

Cat. No.: B364013
CAS No.: 581-08-8
M. Wt: 179.22g/mol
InChI Key: SQRTWLGWCOJOTO-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)acetamide is a high-purity organic compound of significant interest in chemical and pharmaceutical research. As an isomer of the well-known analgesic Phenacetin (N-(4-Ethoxyphenyl)acetamide), it serves as a critical building block and reference standard in investigative studies . Researchers utilize this compound primarily as a key intermediate in synthetic organic chemistry, particularly in the development and structure-activity relationship (SAR) analysis of novel acetamide and anilide derivatives. Its molecular structure, featuring ethoxy and acetamide substituents on a phenyl ring, makes it a valuable precursor for exploring metabolic pathways and designing molecules with potential pharmacological activity. The primary research value of this compound lies in its role as a model compound in analytical chemistry and metabolism studies. It is used in method development for chromatographic separation and mass spectrometric detection to understand the behavior of substituted acetanilides. Furthermore, this compound is strictly for Research Use Only (RUO) and is intended for laboratory applications such as chemical synthesis, process development, and analytical standards. It is not intended for diagnostic, therapeutic, or any form of human or animal use.

Properties

IUPAC Name

N-(2-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO2/c1-3-13-10-7-5-4-6-9(10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRTWLGWCOJOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060382
Record name Acetamide, N-(2-ethoxyphenyl)-
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Molecular Weight

179.22 g/mol
Source PubChem
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CAS No.

581-08-8
Record name N-(2-Ethoxyphenyl)acetamide
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Record name o-Ethoxyacetanilide
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Record name 2-Ethoxyacetanilide
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Record name Acetamide, N-(2-ethoxyphenyl)-
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Record name Acetamide, N-(2-ethoxyphenyl)-
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Record name 2'-ethoxyacetanilide
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Record name O-ETHOXYACETANILIDE
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Comparison with Similar Compounds

Comparison with Structurally Similar Acetamides

Substituent Variations on the Phenyl Ring

Methoxy vs. Ethoxy Substituents
  • N-(2-Methoxyphenyl)acetamide (CAS 93-26-5): Features a methoxy (-OCH₃) group at the ortho position. However, ethoxy’s longer alkyl chain may improve lipid solubility and membrane permeability . Pharmacological Activity: Methoxy-substituted analogs (e.g., N-(4-methoxyphenyl)acetamide derivatives) exhibit anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines .
Halogen-Substituted Acetamides
  • N-(3-Chloro-4-hydroxyphenyl)acetamide and N-(2,5-dichloro-4-hydroxyphenyl)acetamide :
    • Chlorine atoms increase electrophilicity, enhancing interactions with biological targets. These compounds are reported as photodegradation products of paracetamol and show moderate cytotoxicity .
    • Activity : Chlorinated acetamides display anti-microbial and anti-fungal properties, unlike ethoxy analogs, which are less studied in this context .
Heterocyclic Attachments
  • N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide : Incorporates a pyrazole ring, enabling π-π stacking with enzymes or receptors. This structural feature is absent in N-(2-Ethoxyphenyl)acetamide but is linked to anti-inflammatory and anti-proliferative activities .

Pharmacological Activity Comparison

Anti-Cancer Activity
Compound Substituents Tested Cell Lines Efficacy (IC₅₀) Reference
This compound Ethoxy (ortho) Not reported Pending data
N-(4-Methoxyphenyl)-quinazoline acetamide Methoxy + quinazoline sulfonyl HCT-1, MCF-7 2–5 µM
N-(3,5-Difluorophenyl)acetamide Difluoro (meta, para) Gram-positive bacteria MIC: 8 µg/mL
  • Key Insight : Ethoxy-substituted acetamides are underexplored in anti-cancer studies compared to methoxy or halogenated derivatives, which show potent activity via kinase inhibition or DNA intercalation .
Anti-Microbial and Anti-Fungal Activity
  • N-(3,5-Difluorophenyl)acetamide and N-(thiazol-2-yl)acetamide : Exhibit broad-spectrum activity against Staphylococcus aureus and Candida albicans (MIC: 4–16 µg/mL) due to sulfonylpiperazine groups enhancing target binding .
  • This compound: Limited data exist, but its ethoxy group may hinder penetration through microbial cell walls compared to smaller substituents .
Analgesic and Anti-Inflammatory Activity
  • N-[4-(Piperazinylsulfonyl)phenyl]acetamide: Demonstrates anti-hypernociceptive activity comparable to paracetamol, likely via COX-2 inhibition .

Structural Modifications with Enhanced Bioactivity

  • N-(2-Ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Incorporates a triazole-sulfanyl group, enabling dual inhibition of enzymes (e.g., cyclooxygenase and lipoxygenase). This complexity enhances anti-inflammatory potency compared to simpler ethoxy analogs .

Biological Activity

N-(2-Ethoxyphenyl)acetamide, a derivative of acetamide, has been the subject of various studies focusing on its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article consolidates findings from diverse sources to present a comprehensive overview of its biological activity, including antioxidant properties, potential therapeutic uses, and mechanisms of action.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H13_{13}NO2_2
  • Molecular Weight : 181.22 g/mol

This compound features an ethoxy group attached to a phenyl ring, which is further linked to an acetamide functional group. Such structural modifications may influence its biological interactions and pharmacological properties.

Antioxidant Activity

Recent research has highlighted the antioxidant potential of acetamide derivatives, including this compound. A study conducted on various acetamide derivatives demonstrated that these compounds exhibited significant in vitro antioxidant activity. The effectiveness was measured using assays that evaluated the scavenging ability against radicals like ABTS and reactive oxygen species (ROS) in macrophage cell lines. Notably, certain derivatives showed promising results in reducing nitric oxide (NO) production in activated macrophages, indicating their potential as anti-inflammatory agents .

Table 1: Antioxidant Activity of Acetamide Derivatives

CompoundIC50 (µM)Notes
This compoundTBDFurther studies needed for specific values
Compound 400063.0443High activity in brine shrimp test
Compound 4000710.6444Significant reduction in NO production

Antidepressant Activity

A broader class of phenylacetamides has been investigated for their antidepressant properties. In comparative studies, certain derivatives showed enhanced efficacy over standard antidepressants such as moclobemide and imipramine. While specific data on this compound is limited, its structural similarity to other active compounds suggests potential antidepressant activity warranting further exploration .

Antitubercular Activity

Emerging studies indicate that related compounds with similar structures have shown promise against Mycobacterium tuberculosis. For instance, derivatives like 2-bromo-N-(2-ethoxyphenyl)acetamide have been synthesized and tested for their antitubercular activity, demonstrating significant effects against this pathogen. This highlights a potential therapeutic application for this compound in treating tuberculosis.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that its antioxidant properties may stem from its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its structural features may enhance interactions with various biological targets involved in neurotransmission and inflammation .

Case Studies and Research Findings

  • Antioxidant Studies : A series of experiments demonstrated that acetamide derivatives could significantly reduce oxidative stress markers in cellular models, suggesting a protective role against cellular damage.
  • Antidepressant Efficacy : Comparative studies with established antidepressants revealed that certain phenylacetamides could modulate neurotransmitter levels more effectively than traditional treatments.
  • Antitubercular Screening : Laboratory tests on synthesized derivatives indicated notable inhibitory effects on Mycobacterium tuberculosis, paving the way for developing new antitubercular agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-Ethoxyphenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves acetylation of 2-ethoxyaniline using acetic anhydride under reflux conditions. For example, a related N-(substituted phenyl)acetamide was synthesized by refluxing the amine with acetic anhydride for 30 minutes, followed by precipitation in ice water and recrystallization from ethanol . Optimization includes adjusting molar ratios (e.g., 1:1.2 amine:acetic anhydride), reaction temperature (80–100°C), and solvent choice (e.g., ethanol for better solubility). Purity can be monitored via TLC or HPLC.

Q. How is the structural integrity of this compound validated in synthetic batches?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm the presence of the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and acetamide protons (δ ~2.1 ppm for CH₃, δ ~8.0–8.5 ppm for NH).
  • FT-IR : Look for N-H stretching (~3250 cm⁻¹), C=O (~1650 cm⁻¹), and C-O-C (~1250 cm⁻¹) bands.
  • X-ray crystallography (if crystalline): Resolve bond lengths and angles, as demonstrated for N-(4-chloro-2-nitrophenyl)acetamide derivatives .

Q. What methods are recommended for assessing the purity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). Compare retention times with a reference standard.
  • Melting point analysis : A sharp melting point within 1–2°C of the literature value indicates purity.
  • Elemental analysis : Match experimental C, H, N percentages to theoretical values (e.g., C: 64.43%, H: 6.71%, N: 7.44% for C₁₀H₁₃NO₂).

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution or electrophilic aromatic substitution?

  • Methodological Answer :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-rich/deprived regions. For example, the ethoxy group activates the phenyl ring at the para position for electrophilic attack.
  • Use molecular docking to simulate interactions with biological targets (e.g., enzymes), as shown for similar acetamide derivatives in anticancer studies .
  • Validate predictions with experimental kinetic studies (e.g., monitoring nitration or bromination rates).

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar N-(substituted phenyl)acetamides?

  • Methodological Answer :

  • Cross-validation : Compare NMR/IR data with structurally resolved analogs. For instance, the torsion angles of nitro or ethoxy groups in X-ray structures (e.g., O1–N1–C3–C2 = -16.7° in nitro derivatives ) can explain chemical shift variations.
  • Dynamic NMR : Detect rotational barriers in amide bonds if conformational flexibility causes splitting.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ = 180.1019 for C₁₀H₁₃NO₂) to rule out impurities.

Q. What in vitro models are suitable for evaluating the cytotoxicity of this compound derivatives?

  • Methodological Answer :

  • MTT assay : Treat cancer cell lines (e.g., MCF-7, HeLa) with 0–100 µM compound for 48 hours. Measure viability via absorbance at 570 nm, using Mosmann’s protocol .
  • Apoptosis assays : Use Annexin V-FITC/PI staining and flow cytometry to distinguish necrotic vs. apoptotic cells.
  • Safety profiling : Include non-cancerous cell lines (e.g., HEK293) to assess selectivity. Reference toxicological data from structurally related compounds (e.g., LD₅₀ values for acetamide derivatives ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Ethoxyphenyl)acetamide
Reactant of Route 2
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